BenchChemオンラインストアへようこそ!

(R)-Betaxolol-d7 Hydrochloride

LC-MS/MS Bioanalysis Method Validation

Procure (R)-Betaxolol-d7 Hydrochloride for robust chiral LC-MS/MS bioanalysis. Its isotopic and chiral purity ensures co-elution with the (R)-enantiomer, correcting for matrix effects, extraction variability, and ion suppression. Essential for regulatory pharmacokinetic, bioequivalence, and ocular distribution studies. Non-deuterated or racemic analogs risk assay failure; this compound guarantees validated, precise quantification.

Molecular Formula C₁₈H₂₃D₇ClNO₃
Molecular Weight 350.93
Cat. No. B1160563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Betaxolol-d7 Hydrochloride
Synonyms(2R)-1-[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl-d7)amino]-2-propanolHydrochloride;  (+)-Betaxolol-d7 Hydrochloride;  (R)-(+)-Betaxolol-d7 Hydrochloride;  Dextrobetaxolol-d7 Hydrochloride; 
Molecular FormulaC₁₈H₂₃D₇ClNO₃
Molecular Weight350.93
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Betaxolol-d7 Hydrochloride: Stable Isotope-Labeled Internal Standard for Chiral LC-MS/MS Quantification of Betaxolol


(R)-Betaxolol-d7 Hydrochloride is a stable isotope-labeled internal standard (SIL-IS), consisting of the therapeutically relevant (R)-enantiomer of the selective β1-adrenergic receptor antagonist betaxolol, wherein seven hydrogen atoms on its isopropylamine moiety are replaced with deuterium (²H). This compound is classified as a deuterated chiral small molecule . Its primary utility lies in its capacity to serve as an internal standard for the precise and accurate quantification of (R)-betaxolol in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. By mirroring the physicochemical properties of the unlabeled analyte, this internal standard corrects for sample preparation variability, matrix effects, and instrumental drift, thereby ensuring robust and reproducible analytical data .

Why Generic (R)-Betaxolol-d7 Hydrochloride Cannot Be Substituted with Non-Deuterated or Racemic Analogs


In quantitative LC-MS/MS bioanalysis, substituting (R)-Betaxolol-d7 Hydrochloride with a non-deuterated analog or a structurally similar compound (e.g., another beta-blocker) as an internal standard introduces significant risk of systematic error and assay failure. Non-isotopic internal standards often exhibit differential extraction recovery and chromatographic behavior relative to the target analyte, leading to uncorrected matrix effects and inaccurate quantification [1]. Furthermore, the use of a racemic (±)-betaxolol-d7 internal standard for the quantification of a single enantiomer in a chiral separation method is methodologically unsound. Because (R)-betaxolol and (S)-betaxolol are distinct chemical entities with different retention times on a chiral stationary phase, a racemic internal standard cannot co-elute with and accurately correct for the analyte of interest. The isotopic and chiral purity of (R)-Betaxolol-d7 Hydrochloride is thus a non-negotiable requirement for achieving the specificity, accuracy, and precision demanded by regulatory bioanalytical method validation [2].

(R)-Betaxolol-d7 Hydrochloride: Comparative Quantitative Differentiation Evidence for Scientific and Industrial Procurement


Achieving Regulatory-Grade LC-MS/MS Quantification: (R)-Betaxolol-d7 vs. Non-Isotopic Internal Standards

The use of a stable isotope-labeled (SIL) internal standard, such as (R)-Betaxolol-d7, is a cornerstone of modern LC-MS/MS bioanalysis. Comparative validation studies have demonstrated that using a non-isotopic, structurally similar internal standard (e.g., metoprolol for a betaxolol assay) can lead to significant assay bias. The co-elution and near-identical ionization efficiency of a deuterated analog corrects for ion suppression or enhancement caused by the biological matrix [1]. In contrast, a non-deuterated internal standard may not experience the same matrix effects, resulting in inaccurate concentration calculations [2]. A foundational study using a 5-deuterium labeled betaxolol analog (betaxolol-d5) as an internal standard demonstrated that this approach reduces interference and baseline noise, enabling the reliable quantification of betaxolol at concentrations as low as 10-20 pg per sample [3]. (R)-Betaxolol-d7, with its higher degree of deuteration, is designed to further minimize any potential isotopic spectral overlap with the unlabeled analyte, ensuring superior assay specificity and linearity.

LC-MS/MS Bioanalysis Method Validation

Chiral Purity for Chiral Methods: (R)-Betaxolol-d7 vs. Racemic (±)-Betaxolol-d7 Internal Standards

For bioanalytical methods designed to quantify the enantiomers of betaxolol separately, a racemic internal standard is fundamentally inadequate. A chiral chromatographic method separates the (R)- and (S)-enantiomers, which elute at different retention times. A racemic internal standard will produce two peaks, whereas a single-enantiomer internal standard, such as (R)-Betaxolol-d7, will co-elute with the specific (R)-betaxolol analyte peak, providing the most accurate correction for that enantiomer [1]. Using a racemic internal standard introduces a second, unpaired peak that can complicate data integration and does not correct for matrix effects specific to the analyte's retention window. The absence of differences in pharmacokinetic parameters between (R)- and (S)-betaxolol (e.g., clearance of 15.6 ± 4.4 vs. 16.4 ± 4.1 L/h) underscores the need for a chiral-specific internal standard to accurately quantify both enantiomers without cross-interference [2]. The 'd7' label on the (R)-enantiomer is therefore essential for ensuring method specificity in chiral LC-MS/MS applications.

Chiral Chromatography Enantioseparation Method Specificity

Isotopic Fidelity: Superior Isotopic Enrichment of (R)-Betaxolol-d7 vs. Lower-Labeled Betaxolol-d5

The degree of deuteration is a critical quality attribute for a SIL-IS. (R)-Betaxolol-d7 is specified with an isotopic enrichment of 99% ²H (deuterium) . This high level of enrichment ensures that the isotopic cluster of the internal standard contributes minimally to the signal of the unlabeled analyte (M+0), which is crucial for maintaining a wide dynamic range and accurate quantification at low analyte concentrations. In comparison, a betaxolol-d5 analog may exhibit a slightly lower effective enrichment due to the presence of a higher proportion of d4, d3, etc., species. This 'isotopic cross-talk' can lead to a positive bias in the measured analyte concentration, particularly at the lower limit of quantitation (LLOQ). The 7-deuterium label provides a greater mass shift (+7 Da) from the parent ion, further reducing the risk of spectral overlap and ensuring superior assay specificity and sensitivity .

Isotopic Purity Mass Spectrometry SIL-IS

Validated Chemical Purity for Reliable Quantitative Use

The chemical purity of (R)-Betaxolol-d7 Hydrochloride is rigorously controlled and verified, with a typical specification of ≥98% by HPLC or ≥95% by HPLC . This high chemical purity ensures that the compound is free from significant organic impurities that could interfere with mass spectrometric detection or react with the analyte during sample processing. This is a fundamental procurement criterion, as the presence of impurities can lead to inconsistent assay performance, increased baseline noise, and erroneous results. The Certificate of Analysis (CoA) provided with each lot documents both the chemical purity and isotopic enrichment, offering traceable, batch-specific quality assurance that is essential for GxP environments.

Chemical Purity QC Release Procurement Specification

Procurement-Driven Application Scenarios for (R)-Betaxolol-d7 Hydrochloride


Validated Quantification of (R)-Betaxolol in Chiral Pharmacokinetic Studies

This compound is the ideal internal standard for developing and validating chiral LC-MS/MS methods intended to quantify (R)-betaxolol in plasma, serum, or other biological matrices from preclinical or clinical pharmacokinetic studies. Its chiral purity ensures it co-elutes with and accurately corrects for the specific (R)-enantiomer of interest, a critical requirement given the distinct pharmacokinetic profiles of enantiomers [1]. The high isotopic enrichment and chemical purity are essential for achieving the sensitivity and accuracy required to define PK parameters such as Cmax, Tmax, and AUC [2].

Absolute Bioavailability and Bioequivalence (BA/BE) Study Support

For studies comparing the rate and extent of absorption of a new (R)-betaxolol formulation (e.g., a generic version of Kerlone®) against the reference listed drug (RLD), the use of a SIL-IS like (R)-Betaxolol-d7 is a regulatory expectation for robust and defensible LC-MS/MS data. Its ability to correct for matrix effects and sample-to-sample variability is paramount in demonstrating bioequivalence. Historical data show betaxolol has a high absolute bioavailability of approximately 85-89% and a half-life of 14-22 hours, parameters that must be reliably measured in such trials [3]. Using this internal standard ensures the analytical method is capable of generating the precise and accurate data required for regulatory submission.

Metabolic Stability and CYP450 Reaction Phenotyping Assays

In vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies, such as microsomal or hepatocyte stability assays and CYP reaction phenotyping experiments, require accurate quantitation of the parent drug to calculate intrinsic clearance (CLint) and metabolic half-life. The deuterated internal standard is crucial for correcting for any ion suppression caused by the incubation matrix (e.g., NADPH, microsomal protein). The 'd7' label ensures the internal standard is distinct from any potential in-source fragmentation products of the analyte, providing a cleaner and more reliable analytical signal . This supports definitive conclusions about the metabolic fate of (R)-betaxolol.

Ocular Pharmacokinetic Studies in Glaucoma Research

For research into the ocular distribution and pharmacokinetics of topically applied (R)-betaxolol (e.g., Betoptic S®), this compound provides the analytical rigor needed to measure drug concentrations in low-volume, complex matrices such as aqueous humor, vitreous humor, and ocular tissues. The limited sample volumes and low drug concentrations in these tissues demand the highest possible analytical sensitivity and specificity. Using a matching deuterated internal standard minimizes matrix effects, which can be substantial with tissue homogenates, enabling the accurate quantification necessary to correlate ocular drug levels with intraocular pressure (IOP) reduction, a key metric in glaucoma research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Betaxolol-d7 Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.